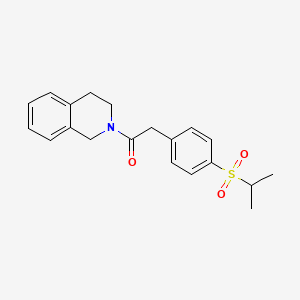
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone is a synthetic organic compound characterized by a unique isoquinoline moiety coupled with a phenylethanone core. The intricate combination of these molecular structures gives rise to properties that are both scientifically intriguing and potentially valuable across various domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone typically involves multi-step reactions that commence with the formation of the isoquinoline ring. A common approach is to start with 3,4-dihydroisoquinoline and introduce the ethanone functionality via Friedel-Crafts acylation using a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The subsequent introduction of the sulfonyl group can be achieved via sulfonation using isopropylsulfonyl chloride and a base like pyridine under controlled conditions to ensure selectivity and high yield.
Industrial Production Methods
On an industrial scale, the compound’s synthesis often employs optimized reaction conditions to enhance efficiency and reduce costs. This might involve continuous flow chemistry techniques, which ensure precise control over reaction parameters, such as temperature and pressure, ultimately improving product consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone is reactive under various conditions, undergoing:
Oxidation: : Forms sulfoxides and sulfones when treated with oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid.
Reduction: : Yields alcohols or amines when reduced using agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Nucleophilic and electrophilic substitutions on both the isoquinoline and phenyl rings are possible under appropriate conditions, typically involving halogens or strong bases/acids.
Common Reagents and Conditions
Key reagents include:
Oxidizing Agents: : Hydrogen peroxide, meta-chloroperoxybenzoic acid
Reducing Agents: : Lithium aluminum hydride, palladium on carbon (Pd/C) with hydrogen gas
Bases: : Sodium hydride, pyridine
Acids: : Hydrochloric acid, sulfuric acid
Scientific Research Applications
Chemistry
In synthetic organic chemistry, the compound serves as an intermediate for the construction of more complex molecular architectures, proving invaluable in the development of novel pharmaceuticals and agrochemicals.
Biology
The presence of an isoquinoline ring indicates potential biological activity, making it a candidate for screening in biological assays to discover new enzyme inhibitors or receptor modulators.
Medicine
The compound is investigated for its pharmacological properties, including anti-inflammatory, analgesic, and anticancer potentials. Its structural features are promising for the development of new therapeutic agents targeting specific molecular pathways.
Industry
In industrial applications, its unique chemical properties may be utilized in the design of specialized materials, such as polymers with enhanced mechanical or thermal stability, or in the creation of advanced catalysts.
Mechanism of Action
The compound’s mechanism of action often involves binding to specific molecular targets such as enzymes or receptors, modulating their activity. The isoquinoline moiety can interact with various biomolecular structures through hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the biological activity of the compound. The sulfonyl group may enhance solubility and stability, contributing to the overall bioavailability and efficacy of the compound.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-phenylethanone: : Lacks the sulfonyl group, offering a simpler structure but potentially reduced biological activity.
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(4-methylphenyl)ethanone: : Substitutes the isopropylsulfonyl group with a methyl group, affecting reactivity and potency.
2-(4-(Isopropylsulfonyl)phenyl)ethanone: : Omits the isoquinoline moiety, impacting the overall chemical behavior and applications.
Uniqueness
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone stands out due to its balanced combination of an isoquinoline ring and an isopropylsulfonyl-substituted phenyl group. This unique structure provides distinctive chemical and biological properties, making it a versatile compound for various applications.
There you have it! A detailed exploration into the fascinating world of this compound. Is there anything else you’d like to dive into?
Properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(4-propan-2-ylsulfonylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3S/c1-15(2)25(23,24)19-9-7-16(8-10-19)13-20(22)21-12-11-17-5-3-4-6-18(17)14-21/h3-10,15H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHALIMTZQOKQDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 4-(4-methylphenyl)-3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2950779.png)

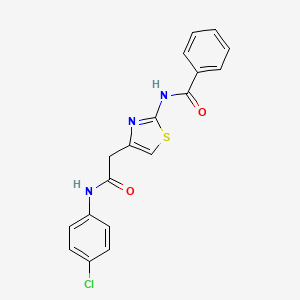
![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(morpholino)methanone](/img/structure/B2950785.png)
![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,6-dimethoxybenzamide](/img/structure/B2950786.png)
![2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B2950789.png)
![1-(4-bromo-3-methylphenyl)-5-(3,5-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2950790.png)
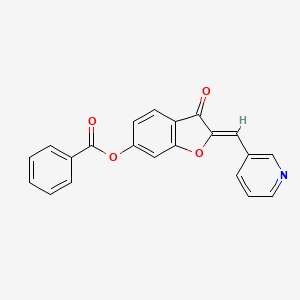

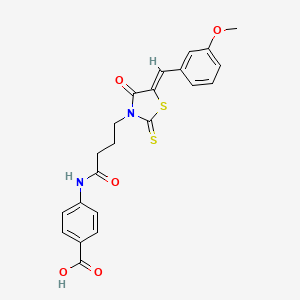
![5-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2950795.png)
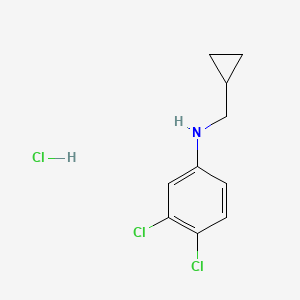
![4-(N-benzyl-N-methylsulfamoyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2950798.png)
![4-oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione](/img/structure/B2950801.png)
